REACTION_CXSMILES
|
[Cl:1][C:2]([Cl:7])([Cl:6])[CH:3]([OH:5])[OH:4].O[C:9]1[CH:14]=[CH:13][C:12]([C:15](=[O:18])[CH2:16][CH3:17])=[CH:11][CH:10]=1>S(=O)(=O)(O)O>[C:15]([C:12]1[CH:11]=[CH:10][C:9]2[O:5][CH:3]([C:2]([Cl:7])([Cl:6])[Cl:1])[O:4][CH:3]([C:2]([Cl:7])([Cl:6])[Cl:1])[C:14]=2[CH:13]=1)(=[O:18])[CH2:16][CH3:17]
|
Name
|
|
Quantity
|
36.4 g
|
Type
|
reactant
|
Smiles
|
ClC(C(O)O)(Cl)Cl
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C=C1)C(CC)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
WAIT
|
Details
|
kept for 5 days
|
Duration
|
5 d
|
Type
|
ADDITION
|
Details
|
The reaction mixture was poured onto ice
|
Type
|
FILTRATION
|
Details
|
the resulting solid product was filtered off
|
Type
|
DISSOLUTION
|
Details
|
dissolved in diethyl ether (200 ml.)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to remove any metachloral and
|
Type
|
CUSTOM
|
Details
|
The filtrate was dried
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Trituration of the residue with petroleum ether (b.p. 60°-80° C.) gave a solid product, which
|
Type
|
CUSTOM
|
Details
|
was crystallised from aqueous ethanol
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CC)(=O)C=1C=CC2=C(C(OC(O2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl)C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |